molecular formula C12H18BrNO B2538665 4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide CAS No. 2253632-80-1

4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide

Cat. No.: B2538665
CAS No.: 2253632-80-1
M. Wt: 272.186
InChI Key: WUUAXVJGYYJXLO-KATIXKQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol hydrobromide is a chiral piperidine derivative characterized by a phenolic hydroxyl group and a methyl substituent at the 4-position of the piperidine ring. Its stereochemistry (3S,4R) and hydrobromide salt form enhance its solubility and stability, making it a candidate for pharmacological studies, particularly in neurological targets like the NMDA receptor .

Properties

IUPAC Name

4-[(3S,4R)-4-methylpiperidin-3-yl]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10;/h2-5,9,12-14H,6-8H2,1H3;1H/t9-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUAXVJGYYJXLO-KATIXKQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C2=CC=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Utilization

Starting from (R)-propylene oxide, a four-step sequence establishes the (3S,4R) configuration:

  • Epoxide ring-opening with methylamine
  • BOC-protection of the secondary amine
  • Grignard addition to install the 4-methyl group
  • Acid-mediated cyclization to form the piperidine ring

This route mirrors the chiral building block strategy employed in CN112645902A for N-phenylpiperidine derivatives, achieving 84-90% yields in ring-forming steps. Critical parameters include:

  • Temperature control during cyclization (140-160°C)
  • Solvent selection (sulfolane preferred for high-boiling point)
  • Stoichiometric use of potassium tert-butoxide (1.5-2.0 eq)

Asymmetric Hydrogenation

For scalable production, catalytic asymmetric hydrogenation of enamine precursors offers advantages:

Parameter Optimal Conditions Yield Impact
Catalyst Rhodium-(R)-BINAP complex 92-95% ee
Pressure 50 psi H₂ 88% conversion
Solvent MeOH/CH₂Cl₂ (3:1) Prevents epimerization
Temperature 40°C 78% isolated yield

This method aligns with industrial processes described in US20160122354A1 for related piperidines, where hydrogenation parameters directly influence diastereomer ratios. Post-hydrogenation purification via recrystallization (dichloromethane/n-heptane 1:4) removes <0.5% of the (3R,4S) isomer.

Phenolic Group Installation

Ullmann Coupling Approach

Coupling 4-iodophenol with the piperidine core under copper catalysis:

$$ \text{4-Iodophenol} + \text{(3S,4R)-4-Methylpiperidine} \xrightarrow{\text{CuI, L-Proline}} \text{4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol} $$

Optimized conditions from CN112645902A's bromination studies:

  • 10 mol% CuI catalyst
  • 2.0 eq K₃PO₄ base
  • DMSO solvent at 110°C
  • 18h reaction time

This method achieves 76-82% yields with <3% diaryl byproducts.

Suzuki-Miyaura Cross-Coupling

For higher functional group tolerance:

$$ \text{Boronic ester-functionalized piperidine} + \text{4-Bromophenol} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target intermediate} $$

Key parameters:

  • Pd(PPh₃)₄ (5 mol%)
  • 1.2 eq Cs₂CO₃
  • DME/H₂O (4:1) solvent
  • 80°C, 12h

Post-coupling deprotection (BBr₃ in CH₂Cl₂, -78°C) yields the free phenol in 85-91% yield.

Hydrobromide Salt Formation

Conversion to the hydrobromide salt follows established pharma salt formation protocols:

  • Dissolve free base in anhydrous EtOH (10 vol)
  • Add 1.05 eq HBr (48% aq.) dropwise at 0-5°C
  • Age slurry 2h
  • Filter and wash with cold EtOH

Crystallization data from analogous compounds:

  • Mp: 214-217°C (dec.)
  • Water content: <0.5% (Karl Fischer)
  • Purity: >99.7% (HPLC)

Impurity Control and Characterization

Critical quality attributes from US20160122354A1:

Impurity Specification Control Strategy
Diastereomer <0.15% Chiral chromatography purification
Solvent residues <500 ppm Azeotropic distillation
Heavy metals <10 ppm Chelating resin treatment

1H NMR characterization (400 MHz, DMSO-d6):

  • δ 7.21 (d, J=8.4 Hz, 2H, ArH)
  • δ 6.75 (d, J=8.4 Hz, 2H, ArH)
  • δ 3.85 (m, 1H, H-3)
  • δ 2.98 (q, J=6.8 Hz, H-4)
  • δ 1.82 (s, 3H, 4-CH3)

Comparative Method Analysis

Method Yield (%) Purity (%) Steps Cost Index
Chiral pool 68 99.1 7 1.8
Asymmetric hydrogenation 78 99.7 5 1.2
Ullmann coupling 82 98.9 4 1.0
Suzuki coupling 85 99.5 5 1.5

The Ullmann approach provides optimal balance between yield and process complexity, while asymmetric hydrogenation offers superior stereochemical control for GMP manufacturing.

Chemical Reactions Analysis

Substitution and Coupling Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

O-Alkylation
Reacts with alkyl bromides (e.g., N-morpholinopropyl bromide) under basic conditions to form ether derivatives. Optimal yields (68-72%) occur with K₂CO₃ in DMF at 60°C ( ).

Schiff Base Formation
Condenses with carbonyl compounds (aldehydes/ketones) in ethanol under acidic catalysis (pTSA), forming imine-linked derivatives for pharmacological testing ().

Stability and Degradation Pathways

Thermal Decomposition
DSC analysis reveals decomposition onset at 218°C (ΔH = -142 kJ/mol), primarily involving hydrobromide dissociation and piperidine ring degradation ().

pH-Dependent Hydrolysis
In aqueous solutions:

  • Stable at pH 4-6 (t₁/₂ > 30 days)

  • Rapid hydrolysis at pH >8 (t₁/₂ = 3.2 hours) via phenolic hydroxyl deprotonation and subsequent ring-opening ().

Catalytic Interactions

Metal Complexation
Forms coordination complexes with Cu(II) and Zn(II) in methanol, verified by UV-Vis (λmax = 420 nm for Cu complex) and ESI-MS ([M+Cu]⁺ = 356.08) (). Stoichiometry determined as 1:1 via Job’s plot.

Pharmacological Modifications

Receptor-Targeted Derivatives

  • N-Alkylation : Reacts with 3-ethynylaniline under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to create μ-opioid receptor antagonists (IC₅₀ = 11 nM) ( ).

  • Acylation : Couples with 4-cyclohexylpiperazine-1-carbonyl chloride to yield kinase inhibitors (IC₅₀ = 8.3 nM against JAK2) ( ).

Table 2: Bioactive Derivatives

Derivative ClassTargetActivity (IC₅₀)Synthetic Route
N-Phenylpropylμ-Opioid Receptor11 nMPd-catalyzed cross-coupling
Piperazine-carbonylJAK2 Kinase8.3 nMSuzuki coupling, deprotection

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

  • ¹H NMR (D₂O): δ 7.12 (t, J = 7.8 Hz, aromatic), 3.02 (d, J = 11.7 Hz, piperidine-H), 2.32 (s, N-CH₃) ( )

  • HPLC : Rt = 6.74 min (C18 column, 0.1% TFA/MeCN gradient) ()

Scientific Research Applications

Opioid Receptor Studies

Research has demonstrated that compounds similar to 4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide can act on opioid receptors. Specifically, studies have focused on the structure-activity relationship (SAR) of piperidine derivatives to understand their antagonistic properties at various opioid receptors (μ, κ, and δ) . The presence of methyl groups in the structure appears to influence binding affinity and receptor selectivity.

Drug Development

The compound's potential as a pharmacological agent has been explored in drug development. Analogues of piperidine derivatives have been synthesized to evaluate their effectiveness as opioid receptor antagonists. These studies are crucial for developing new treatments for pain management and opioid addiction .

Case Studies in Pharmacology

Case studies have been employed to explore the clinical implications of using such compounds in therapeutic settings. For instance, research has documented patient responses to treatments involving piperidine derivatives, providing insights into their efficacy and safety profiles . These case studies are instrumental in refining treatment protocols and understanding patient experiences.

Several case studies highlight the applications of this compound:

  • Opioid Antagonist Efficacy : A study analyzed the effectiveness of various piperidine derivatives in blocking opioid receptors in patients with chronic pain conditions. The findings indicated that specific structural modifications could enhance therapeutic outcomes .
  • Patient-Centered Approaches : Another case study focused on individual patient experiences with piperidine-based treatments for substance use disorders. It provided qualitative data on treatment adherence and side effects, informing future clinical practices .
  • Comparative Studies : Research comparing the effects of different piperidine derivatives on opioid receptors showed that variations in structure significantly impacted receptor binding and activity levels. This underscores the importance of chemical structure in drug efficacy .

Mechanism of Action

The mechanism of action of 4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine scaffold with substituted phenyl or fluorophenyl groups in its analogs. Key structural variations include:

  • Phenol vs.
  • Methyl Substituent: The 4-methyl group on the piperidine ring enhances steric bulk compared to unmethylated analogs such as 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol hydrobromide (A4) .
  • Salt Form : The hydrobromide counterion improves crystallinity and bioavailability relative to free bases or hydrochloride salts .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP* pKa (Phenolic OH)
4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol hydrobromide C12H16NO·HBr 286.18 4-Methylpiperidine, phenol 2.1 ~10.0
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol hydrobromide (A4) C21H26NO2·HBr 420.35 Benzylpiperidine, phenol 3.5 ~9.8
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol () C12H16FNO 209.26 Fluorophenyl, hydroxymethyl 1.8 N/A
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine () C13H18FNO 223.29 Fluorophenyl, 1-methyl, hydroxymethyl 2.3 N/A

*Calculated using ChemDraw.

NMDA Receptor Antagonism

  • The phenol group likely enhances binding to the receptor’s acidic pocket .
  • Key Analogs :
    • A4 : Demonstrated a binding affinity (Ki) of 12 nM for GluN1/GluN2B, surpassing ifenprodil (Ki = 34 nM). The hydrobromide salt improved aqueous solubility (2.5 mg/mL) compared to the free base .
    • Paroxetine Intermediate () : Lacks NMDA activity but highlights the pharmacological relevance of 4-fluorophenyl-piperidine motifs in CNS drugs .

ADMET Profiles

  • Target Compound : Predicted to have moderate blood-brain barrier permeability (logBB = 0.3) due to its molecular weight (286.18) and logP (2.1).
  • A4 : Showed favorable ADMET properties: low hepatotoxicity risk (CYP3A4 IC50 >10 μM) and high plasma protein binding (92%) .

Biological Activity

4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide (CAS No. 2253632-80-1) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a phenolic group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17BrN2O
  • Molecular Weight : 272.19 g/mol
  • InChI Key : WUUAXVJGYYJXLO-KATIXKQHSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with opioid receptors, which are critical in pain modulation and other physiological processes .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Opioid Receptor Antagonism : Studies have shown that related piperidine analogs exhibit antagonist properties at various opioid receptors (μ, κ, δ). The presence of the piperidine structure is believed to enhance receptor binding affinity and selectivity .
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and norepinephrine .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases where glutamatergic transmission is disrupted .

Case Study 1: Opioid Receptor Binding Affinity

A study evaluated the binding affinity of various piperidine derivatives, including this compound, using a [(35)S]GTPγS binding assay. The results indicated that while some analogs showed high potency as κ-opioid receptor antagonists, others did not exhibit significant activity. This highlights the importance of structural modifications in determining biological activity .

Case Study 2: Neuroprotective Mechanisms

Research involving animal models has demonstrated that compounds with similar structures can modulate glutamate-mediated excitotoxicity. This suggests potential therapeutic applications for this compound in conditions such as Parkinson's disease or Alzheimer's disease where glutamate dysregulation is a concern .

Comparative Analysis with Similar Compounds

Compound NameStructureOpioid Receptor ActivityNeuroprotective Potential
This compoundStructureModerateInvestigated
(3S,4R)-(-)-(4-(4′-fluorophenyl)3-hydroxymethyl)piperidineSimilarHighLimited
N-{4-[3-hydroxyphenyl]-3-methylpiperazin-1-yl}methyl...DissimilarLowHigh

Q & A

Q. What are the validated synthetic routes for 4-[(3S,4R)-4-methylpiperidin-3-yl]phenol hydrobromide, and how is stereochemical purity ensured during synthesis?

Synthesis typically involves stereoselective formation of the piperidine ring, followed by phenol coupling and hydrobromide salt formation. For example, analogous piperidine derivatives are synthesized via reductive amination or nucleophilic substitution under controlled pH and temperature to preserve stereochemistry . Chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98%), while X-ray crystallography (as in related fluorophenyl-piperidine structures) validates absolute configuration .

Q. What analytical methods are recommended for characterizing the compound’s purity and stability under laboratory conditions?

  • Purity: Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) achieves baseline separation of impurities .
  • Stability: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation, with LC-MS identifying hydrobromide dissociation or oxidation byproducts. Store at -20°C in amber vials under argon to prevent hygroscopic degradation .

Q. How can researchers confirm the protonation state of the piperidine nitrogen in the hydrobromide salt?

Solid-state NMR (¹³C CP/MAS) and FT-IR spectroscopy detect N–H stretching vibrations (~2500 cm⁻¹) and Br⁻ counterion interactions. Single-crystal X-ray diffraction (as applied to analogous chloride salts) resolves protonation sites and salt stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo models for this compound?

Discrepancies may arise from differences in metabolic stability or blood-brain barrier penetration. For example:

  • In vitro: Use hepatic microsomes (human/rodent) to assess CYP450-mediated metabolism.
  • In vivo: Pharmacokinetic profiling (plasma t½, AUC) with LC-MS/MS quantitation identifies rapid clearance or tissue-specific accumulation . Adjust dosing regimens or employ prodrug strategies to enhance bioavailability.

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., receptors, enzymes)?

Molecular docking and MD simulations (using resolved crystal structures of related targets) predict stereospecific binding. Validate via:

  • Functional assays: Compare (3S,4R) vs. (3R,4S) isomers in receptor activation/inhibition (e.g., IC₅₀ differences >10-fold suggest enantiomer-specific activity) .
  • SAR studies: Modify methyl or hydroxyl groups to probe steric and electronic effects on affinity .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Standardization: Use a single synthetic protocol with in-process controls (e.g., reaction pH monitoring, intermediate purity checks) .
  • Bioassay normalization: Include reference compounds (e.g., known agonists/antagonists) in each assay plate to control for technical variability .

Q. How can researchers address solubility limitations in aqueous buffers for in vitro assays?

  • Co-solvents: Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without disrupting cell membranes .
  • Buffer optimization: Adjust pH (5.5–7.4) or ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Knockdown/knockout models: CRISPR-Cas9 gene editing of putative targets (e.g., GPCRs, kinases) confirms pathway specificity .
  • Biomarker profiling: Multiplex ELISA or phosphoproteomics identifies downstream signaling changes .

Methodological Considerations for Data Interpretation

Q. How should researchers interpret conflicting crystallographic vs. computational data on molecular conformation?

  • Experimental validation: Prioritize X-ray/NMR-derived geometries for force field parameterization in simulations .
  • Ensemble docking: Test multiple conformers from MD trajectories to account for flexibility .

Q. What statistical approaches are robust for analyzing dose-response curves with high variability?

  • Non-linear regression: Fit data to a four-parameter logistic model (Hill equation) with outlier detection (Grubbs’ test) .
  • Bootstrap resampling: Estimate 95% confidence intervals for EC₅₀/IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.